molecular formula C16H13ClFN5O B2524590 N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-86-9

N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2524590
CAS No.: 1396843-86-9
M. Wt: 345.76
InChI Key: SJNODRSMYLRIEB-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-fluorophenyl group at the 2-position and a carboxamide-linked 4-chlorophenethyl chain at the 5-position.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-12-3-1-11(2-4-12)9-10-19-16(24)15-20-22-23(21-15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNODRSMYLRIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenethyl and 4-fluorophenyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrazole derivative with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity/Findings Evidence Source
N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide Tetrazole 4-Fluorophenyl, 4-chlorophenethyl Hypothesized enzyme inhibition or receptor binding (based on analogs) -
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Tetrazole 4-Ethylphenyl, tetrazole-methyl High binding affinity to tuberculosis targets
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine 4-Fluorophenyl, carboxylic acid Kynurenine formamidase inhibition (affinity: -8.7 kcal/mol)
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidone 2-Fluorobenzamide Kynurenine formamidase inhibition (affinity: -9.0 kcal/mol)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-thiazole 3,5-Difluorophenyl, nitro group Narrow-spectrum antibacterial (purity: 99.05%)
4F-CUMYL-5F-PINACA Indazole 4-Fluorophenyl, fluoropentyl chain Synthetic cannabinoid receptor activity
5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide Furan 2-Chlorophenyl, 4-methoxyphenethyl Structural analog with potential receptor modulation

Key Comparative Insights

Tetrazole vs. Other Heterocycles :

  • The tetrazole core in the target compound offers metabolic stability compared to carboxylic acid analogs (e.g., pyrimidine derivatives in ). However, nitrothiophene-thiazole hybrids () exhibit higher antibacterial potency, likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
  • Pyrimidine-based compounds () show stronger enzyme inhibition (e.g., kynurenine formamidase) via hydrogen bonding with their carbonyl groups, whereas tetrazoles may rely on dipole interactions or π-stacking .

Substituent Effects :

  • Fluorophenyl Groups : The 4-fluorophenyl substituent is recurrent in enzyme inhibitors (e.g., ) due to its electronegativity and compact size, optimizing hydrophobic pocket interactions. This contrasts with 3,5-difluorophenyl in , which broadens antibacterial activity but reduces specificity .
  • Chlorophenethyl vs. Methoxyphenethyl : The 4-chlorophenethyl chain in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 4-methoxyphenethyl group in , which introduces polarity via the methoxy group .

Pharmacokinetic and Synthetic Considerations :

  • The carboxamide linkage in the target compound improves solubility over ester or thioether analogs (e.g., ’s thiazole-acetamide). However, nitro groups () or fluorinated alkyl chains () may confer unintended toxicity risks .
  • Synthetic yields vary significantly; for example, the 99.05% purity of N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () suggests optimized coupling conditions, whereas tetrazole-based syntheses often require stringent anhydrous protocols .

Biological Activity

N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C_{15}H_{14}ClF N_{5}O
  • Molecular Weight : 331.75 g/mol
  • IUPAC Name : this compound

This compound is believed to exert its biological effects primarily through the modulation of specific protein targets involved in cellular signaling pathways. The compound interacts with the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response and has implications for treating liver fibrosis and fatty liver disease .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antagonistic Effects on STING : The compound acts as an antagonist to STING, which can influence inflammatory responses and has therapeutic potential in conditions like liver diseases .
  • Inhibition of Tumor Growth : Studies suggest that this compound may inhibit tumor growth by modulating immune responses and affecting cancer cell signaling pathways.
  • Pharmacological Properties : The compound shows promise in pharmacological studies, indicating potential use as an anti-inflammatory or anticancer agent.

Case Study 1: STING Pathway Modulation

A study investigated the effects of this compound on liver fibrosis models. The results indicated a significant reduction in fibrosis markers and improved liver function tests, suggesting its efficacy in treating liver-related conditions .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Biological ActivityObservations/Findings
STING AntagonismReduces inflammatory responses; potential for liver disease treatment
Tumor Growth InhibitionInduces apoptosis; affects cancer cell signaling pathways
Pharmacological EffectsAnti-inflammatory properties; potential anticancer agent

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